Boc-Ser(Bzl)-Gly-Arg-NH-Np.HCl
Description
Boc-Ser(Bzl)-Gly-Arg-NH-Np.HCl (CAS: 71730-93-3) is a synthetic tripeptide derivative featuring multiple protective groups. The compound consists of:
- Boc (tert-butoxycarbonyl): Protects the N-terminal serine.
- Ser(Bzl): O-benzyl-protected serine, enhancing stability during synthesis.
- Gly: Unprotected glycine.
- Arg-NH-Np: Arginine with a nitrophenylamide (Np) group at the C-terminal.
- HCl: Hydrochloride salt form, improving solubility in polar solvents.
This compound is primarily used in peptide synthesis as an intermediate, particularly in solid-phase methodologies. Its design allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid for Boc removal) while maintaining benzyl and nitrophenyl protections until final stages .
Properties
CAS No. |
71730-93-3 |
|---|---|
Molecular Formula |
C29H41ClN8O8 |
Molecular Weight |
665.1 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C29H40N8O8.ClH/c1-29(2,3)45-28(41)36-23(18-44-17-19-8-5-4-6-9-19)25(39)33-16-24(38)35-22(10-7-15-32-27(30)31)26(40)34-20-11-13-21(14-12-20)37(42)43;/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,40)(H,35,38)(H,36,41)(H4,30,31,32);1H/t22-,23-;/m0./s1 |
InChI Key |
XMFNAELPEJFGOV-SJEIDVEUSA-N |
SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
sequence |
XGR |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key comparable compounds include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |
|---|---|---|---|---|---|
| Boc-Ser(Bzl)-Gly-Arg-NH-Np.HCl | 71730-93-3 | C₃₃H₄₆N₈O₈·HCl | ~772.2* | ≥98% (HPLC) | Nitrophenylamide terminus; HCl salt |
| Boc-Ser(Bzl)-OH | 23680-31-1 | C₁₅H₂₁NO₅ | 295.33 | >98% | Single amino acid; benzyl protection |
| Boc-Ser(Bzl)-NMe(OMe) | 115186-34-0 | C₁₇H₂₆N₂O₅ | 338.39 | >95% | Methyl ester; N-methyl modification |
| Fmoc-Arg(Pbf)-OH | 154445-77-9 | C₃₃H₄₅N₅O₈S | 691.80 | ≥98% | Fmoc protection; Pbf sidechain group |
| H-Arg-OH·HCl | 1119-34-2 | C₆H₁₅N₄O₂·HCl | 210.66 | ≥98% | Unprotected arginine; HCl salt |
*Calculated based on constituent residues and modifications.
Research Findings and Key Differentiators
Functional Group Impact
- Benzyl Protection: Ser(Bzl) in this compound enhances stability during acidic deprotection but requires hydrogenolysis for final removal, limiting use in hydrogen-sensitive contexts .
- Nitrophenylamide Group : The Np moiety in this compound acts as a chromophore, enabling UV monitoring during purification—a feature absent in analogues like Boc-Ser(Bzl)-NMe(OMe) .
Cost and Commercial Availability
- This compound is niche and expensive (e.g., ~¥30,900/25g for precursors like Boc-Ser(Bzl)-OH) , whereas H-Arg-OH·HCl is widely available at lower cost (e.g., ~¥16,700/25g) .
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